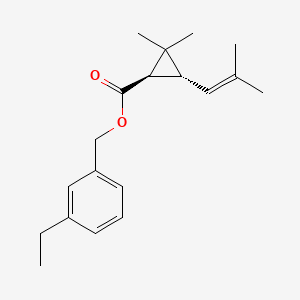![molecular formula C14H19NO3 B14410156 1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-67-0](/img/structure/B14410156.png)
1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular Br···Li coordination, resulting in the formation of the desired bicyclic structure . The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromomethyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in DNA replication or repair, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[3.1.0]hexane: Shares the bicyclic structure but lacks the trimethoxyphenyl group.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different ring sizes and substituents.
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development.
Propriétés
Numéro CAS |
86215-67-0 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
1-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C14H19NO3/c1-16-11-4-9(5-12(17-2)13(11)18-3)14-6-10(14)7-15-8-14/h4-5,10,15H,6-8H2,1-3H3 |
Clé InChI |
GKPIQHAOONZUAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C23CC2CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


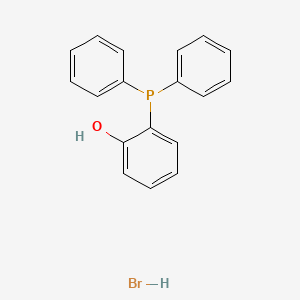

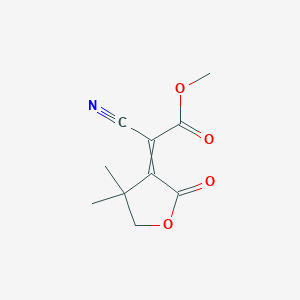
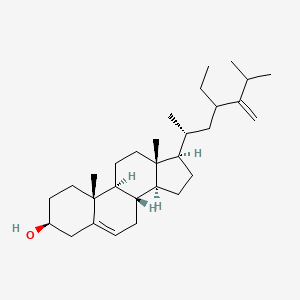
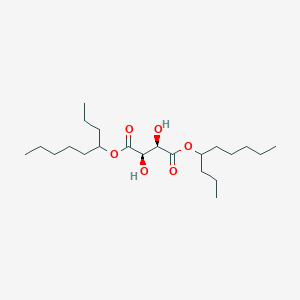

![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)

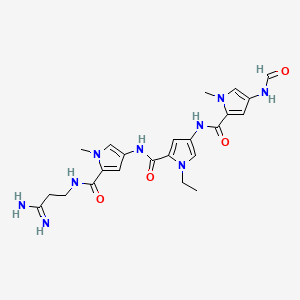
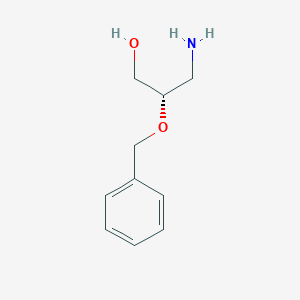
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
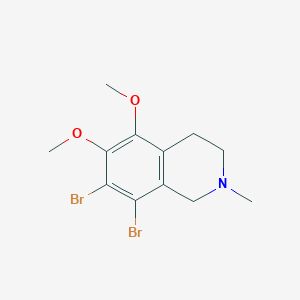
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
